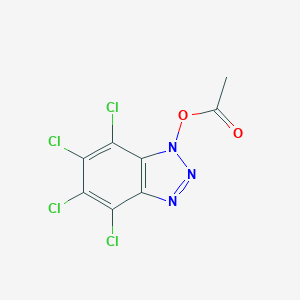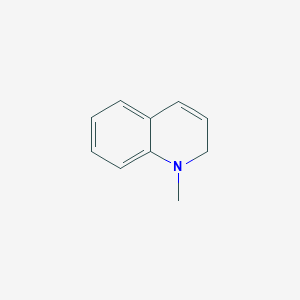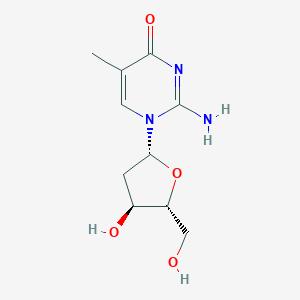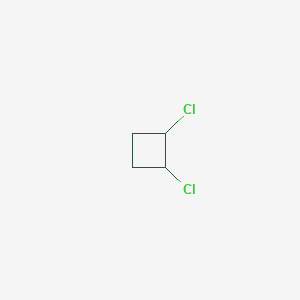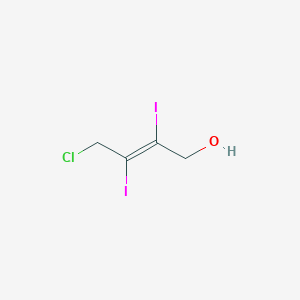
2,3-Diiodo-4-chloro-2-butenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.
Applications De Recherche Scientifique
2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, this compound is used in the preparation of radiolabeled compounds for medical imaging studies.
Mécanisme D'action
The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of this compound in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, this compound is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of this compound with a high yield.
Propriétés
| 19095-68-2 | |
Formule moléculaire |
C4H5ClI2O |
Poids moléculaire |
358.34 g/mol |
Nom IUPAC |
(E)-4-chloro-2,3-diiodobut-2-en-1-ol |
InChI |
InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+ |
Clé InChI |
ZBQCIUJENCZZNS-ONEGZZNKSA-N |
SMILES isomérique |
C(/C(=C(/CCl)\I)/I)O |
SMILES |
C(C(=C(CCl)I)I)O |
SMILES canonique |
C(C(=C(CCl)I)I)O |
Synonymes |
4-Chloro-2,3-diiodo-2-buten-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


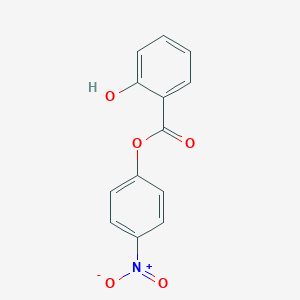
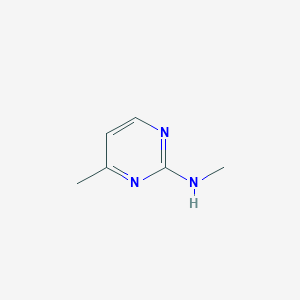
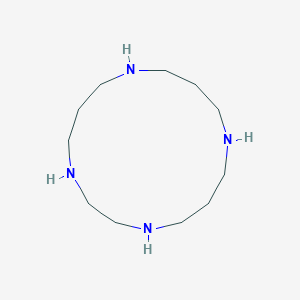
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
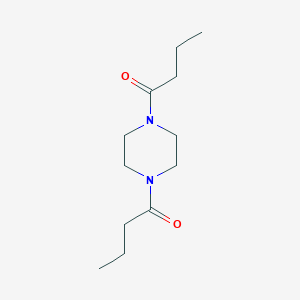
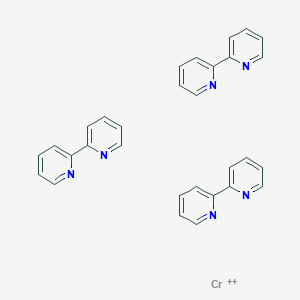
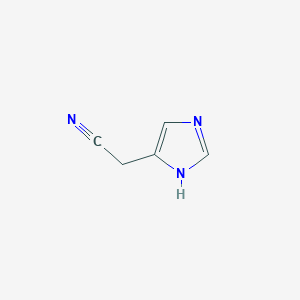
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
